molecular formula C9H9BrO2 B2987260 (2-Bromo-5-methoxyphenyl)acetaldehyde CAS No. 1373403-25-8

(2-Bromo-5-methoxyphenyl)acetaldehyde

Cat. No.: B2987260
CAS No.: 1373403-25-8
M. Wt: 229.073
InChI Key: QJVZAJYRNBKRQP-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)acetaldehyde (CAS: 33567-61-2) is a brominated aromatic aldehyde with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . Its structure consists of a phenyl ring substituted with a bromine atom at position 2 and a methoxy group at position 5, with an acetaldehyde (-CH₂CHO) side chain. The aldehyde group confers reactivity typical of carbonyl compounds, enabling participation in condensation, oxidation, and nucleophilic addition reactions .

This compound is primarily used in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or advanced materials. Its bromine atom allows for cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde group facilitates further functionalization .

Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVZAJYRNBKRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)acetaldehyde typically involves the bromination of 5-methoxybenzaldehyde followed by a formylation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The formylation step involves the use of a Vilsmeier-Haack reagent, which is prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) .

Industrial Production Methods

Industrial production methods for (2-Bromo-5-methoxyphenyl)acetaldehyde are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: (2-Bromo-5-methoxyphenyl)acetic acid

    Reduction: (2-Bromo-5-methoxyphenyl)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)acetaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. The bromo and methoxy groups can influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparison

2-(5-Bromo-2-hydroxyphenyl)acetic acid (CAS 38692-72-7):

  • Replaces the methoxy group with a hydroxyl (-OH) and the aldehyde with a carboxylic acid (-COOH).
  • Increased polarity (higher polar surface area: 57.5 vs. 26.3 Ų) due to the -OH and -COOH groups, enhancing solubility in polar solvents.
  • The carboxylic acid allows for salt formation or esterification, whereas the aldehyde in the target compound enables nucleophilic additions .

4-(4-Bromo-5-methyl-thiophen-2-yl)-benzaldehyde: Substitutes the phenyl ring with a thiophene heterocycle containing bromine and methyl groups. Thiophene’s aromaticity differs from benzene, altering electronic properties and reactivity (e.g., electrophilic substitution at sulfur-adjacent positions). Higher XLogP3 (3.5 vs. 2.0) due to the nonpolar thiophene and methyl groups, increasing lipophilicity .

2-Acetyl-5-Bromo-6-Methoxynaphthalene: Features a naphthalene backbone with bromo, methoxy, and acetyl (-COCH₃) groups. The extended aromatic system increases molecular weight (289.13 vs. The acetyl group is less reactive than an aldehyde but stabilizes enolate formation for condensation reactions .

Biological Activity

(2-Bromo-5-methoxyphenyl)acetaldehyde is an organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its implications in scientific research.

Chemical Structure and Properties

The molecular formula of (2-Bromo-5-methoxyphenyl)acetaldehyde is C9H9BrO2, characterized by a bromine atom at the 2-position and a methoxy group at the 5-position on the phenyl ring. The aldehyde functional group (-CHO) is attached to the benzene ring via a methylene bridge (-CH2-). This unique substitution pattern influences its reactivity and potential biological activities.

The biological activity of (2-Bromo-5-methoxyphenyl)acetaldehyde can be attributed to its interaction with various molecular targets, particularly enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that may alter their structure and function. The presence of bromo and methoxy groups enhances the compound's reactivity and binding affinity to specific targets.

1. Enzyme Inhibition

Research indicates that compounds with similar structural features often exhibit enzyme inhibition properties. (2-Bromo-5-methoxyphenyl)acetaldehyde may serve as a substrate-competitive inhibitor for certain enzymes, potentially influencing metabolic pathways.

3. Antiallergic Activity

While direct studies on (2-Bromo-5-methoxyphenyl)acetaldehyde are sparse, similar compounds have shown antiallergic effects by inhibiting the release of mediators from mast cells. This suggests potential therapeutic applications in allergy management .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential substrate-competitive inhibitor
AntioxidantPossible free radical scavenging
AntiallergicInhibitory effects on mast cell degranulation

Relevant Research

  • Enzyme-Catalyzed Reactions : A study highlighted the use of (2-Bromo-5-methoxyphenyl)acetaldehyde in enzyme-catalyzed reactions, indicating its role as an intermediate in synthesizing more complex organic molecules.
  • Comparative Analysis : Similar compounds have been evaluated for their biological activities, providing context for understanding the potential effects of (2-Bromo-5-methoxyphenyl)acetaldehyde through structure-activity relationships .
  • Antioxidant Studies : Research into methoxy-substituted phenolic compounds has demonstrated their antioxidant capabilities, suggesting that (2-Bromo-5-methoxyphenyl)acetaldehyde may exhibit similar properties due to its structural characteristics.

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